Cas no 885520-34-3 (6-Amino-1H-indole-4-carboxylic acid)

6-Amino-1H-indole-4-carboxylic acid is a heterocyclic compound featuring both amino and carboxylic acid functional groups on an indole scaffold. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of reactive sites at the 6-amino and 4-carboxylic acid positions allows for selective derivatization, enabling the construction of complex molecules. Its indole core is significant in medicinal chemistry due to its prevalence in biologically active compounds. The compound’s high purity and stability under standard conditions ensure reliable performance in research and industrial applications, making it a valuable building block for drug discovery and fine chemical synthesis.
6-Amino-1H-indole-4-carboxylic acid structure
885520-34-3 structure
商品名:6-Amino-1H-indole-4-carboxylic acid
CAS番号:885520-34-3
MF:C9H8N2O2
メガワット:176.172021865845
MDL:MFCD03094985
CID:840671
PubChem ID:21901150

6-Amino-1H-indole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-Amino-1H-indole-4-carboxylic acid
    • 6-Amino-4-indolecarboxylic acid
    • 6-Amino-1H-indole-4-carboxylic acid (ACI)
    • SB14873
    • EN300-214072
    • E70376
    • BS-49605
    • CS-0131055
    • 885520-34-3
    • SCHEMBL13365181
    • 6-Amino-1H-indole-4-carboxylicacid
    • DTXSID40619756
    • A1-01164
    • 6-Amino-indole-4-carboxylic acid
    • 6-Amino-4-indolecarboxylic acid
    • 1H-Indole-4-carboxylic acid, 6-aMino-
    • AKOS006278326
    • MDL: MFCD03094985
    • インチ: 1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13)
    • InChIKey: KQTOTRDWHQRKJC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C2=C(NC=C2)C=C(N)C=1)O

計算された属性

  • せいみつぶんしりょう: 176.058577502g/mol
  • どういたいしつりょう: 176.058577502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 79.1Ų

6-Amino-1H-indole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2004-5G
6-amino-1H-indole-4-carboxylic acid
885520-34-3 95%
5g
¥ 3,425.00 2023-04-03
eNovation Chemicals LLC
Y0997600-5g
6-Amino-4-indolecarboxylic acid
885520-34-3 95%
5g
$1800 2024-08-02
Chemenu
CM148784-1g
6-amino-1H-indole-4-carboxylic acid
885520-34-3 95%
1g
$830 2021-08-05
Enamine
EN300-214072-1.0g
6-amino-1H-indole-4-carboxylic acid
885520-34-3
1g
$671.0 2023-05-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2004-500MG
6-amino-1H-indole-4-carboxylic acid
885520-34-3 95%
500MG
¥ 666.00 2023-04-03
TRC
A612573-10mg
6-Amino-4-indolecarboxylic acid
885520-34-3
10mg
$ 160.00 2022-06-08
Enamine
EN300-214072-2.5g
6-amino-1H-indole-4-carboxylic acid
885520-34-3
2.5g
$1063.0 2023-09-16
Enamine
EN300-214072-5g
6-amino-1H-indole-4-carboxylic acid
885520-34-3
5g
$1572.0 2023-09-16
Aaron
AR00H4UT-250mg
1H-Indole-4-carboxylic acid, 6-aMino-
885520-34-3 98%
250mg
$37.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2004-100.0mg
6-amino-1H-indole-4-carboxylic acid
885520-34-3 95%
100.0mg
¥144.0000 2024-07-20

6-Amino-1H-indole-4-carboxylic acid 関連文献

6-Amino-1H-indole-4-carboxylic acidに関する追加情報

6-Amino-1H-indole-4-carboxylic Acid: A Comprehensive Overview

6-Amino-1H-indole-4-carboxylic acid, identified by the CAS registry number 885520-34-3, is a biologically active compound with significant potential in various fields of research and application. This compound, characterized by its indole ring structure, has garnered attention due to its unique chemical properties and promising biological activities. Recent studies have highlighted its role in drug discovery, particularly in the development of novel therapeutic agents targeting specific molecular pathways.

The structure of 6-Amino-1H-indole-4-carboxylic acid comprises an indole moiety with an amino group at the 6-position and a carboxylic acid group at the 4-position. This arrangement imparts the molecule with versatile reactivity, enabling it to participate in a wide range of chemical reactions. The indole ring, a heterocyclic aromatic structure, is known for its stability and ability to engage in hydrogen bonding, which is crucial for its interactions within biological systems.

Recent advancements in synthetic chemistry have facilitated the efficient synthesis of 6-Amino-1H-indole-4-carboxylic acid. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic processes, to optimize the production of this compound. These methods not only enhance yield but also minimize environmental impact, aligning with the principles of green chemistry.

The biological activity of 6-Amino-1H-indole-4-carboxylic acid has been extensively studied in recent years. It has demonstrated potent activity as a receptor agonist and antagonist, making it a valuable tool in pharmacological research. For instance, studies have shown its ability to modulate G protein-coupled receptors (GPCRs), which are critical targets for numerous therapeutic interventions.

In addition to its pharmacological applications, 6-Amino-1H-indole-4-carboxylic acid has shown promise in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a building block for coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and porosity, which are advantageous for applications in gas storage and catalysis.

The synthesis and characterization of 6-Amino-1H-indole-4-carboxylic acid have been documented in several high-profile scientific journals. Researchers have utilized advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm the structural integrity of the compound. These studies underscore the importance of rigorous characterization in ensuring the reliability of research findings.

In conclusion, 6-Amino-1H-indole-4-carboxylic acid, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. As advancements in synthetic methods and biological screening techniques unfold, this compound is poised to contribute significantly to the development of innovative solutions across multiple disciplines.

おすすめ記事

推奨される供給者
atkchemica
(CAS:885520-34-3)6-Amino-1H-indole-4-carboxylic acid
CL17580
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:885520-34-3)6-Amino-1H-indole-4-carboxylic acid
A1093036
清らかである:99%
はかる:1g
価格 ($):154.0